5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
CAS No.: 1159600-73-3
Cat. No.: VC3002357
Molecular Formula: C11H5F4NO3
Molecular Weight: 275.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159600-73-3 |
|---|---|
| Molecular Formula | C11H5F4NO3 |
| Molecular Weight | 275.16 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H5F4NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18) |
| Standard InChI Key | VXGNKOWIOCUIPR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)F |
Introduction
Chemical Structure and Properties
Structural Features
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid incorporates several key structural elements that define its chemical identity and reactivity:
-
An isoxazole heterocyclic core containing adjacent oxygen and nitrogen atoms
-
A trifluoromethyl (CF₃) group at the 5-position of the isoxazole ring
-
A 4-fluorophenyl substituent at the 3-position of the isoxazole ring
-
A carboxylic acid (COOH) functional group at the 4-position of the isoxazole ring
The isoxazole ring serves as the central scaffold to which the functional groups are attached. This ring system is known for its aromaticity and ability to participate in various chemical reactions, particularly those involving nucleophilic attack.
Physical and Chemical Properties
The physical and chemical properties of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can be summarized as follows:
The trifluoromethyl group at the 5-position and the fluorophenyl group at the 3-position significantly influence the compound's chemical properties. These fluorine-containing substituents increase the lipophilicity of the molecule and alter its electronic distribution, potentially enhancing its metabolic stability and binding affinity to biological targets .
Synthesis Methods
General Synthetic Approaches
Biological Activities
Structure-Activity Relationship
The biological activity of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is likely influenced by its structural features:
-
The isoxazole core provides a rigid scaffold that can interact with biological targets
-
The trifluoromethyl group enhances lipophilicity and metabolic stability
-
The 4-fluorophenyl substituent contributes to specific receptor interactions
-
The carboxylic acid group enables hydrogen bonding with target proteins
Studies on similar compounds suggest that isoxazole derivatives with fluorine-containing substituents often demonstrate enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to the electronic effects of fluorine and its ability to influence the compound's pharmacokinetic properties.
Comparative Analysis with Similar Compounds
Structural Comparison
Table 2 presents a comparative analysis of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid with structurally similar compounds:
| Compound | Structural Features | Key Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid | Isoxazole core with CF₃ at position 5, 4-fluorophenyl at position 3, COOH at position 4 | Target compound | ~275.16 |
| 5-(Trifluoromethyl)isoxazole-4-carboxylic acid | Isoxazole core with CF₃ at position 5, COOH at position 4 | Lacks 4-fluorophenyl group at position 3 | ~181.07 |
| 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid | Isoxazole core with 4-fluorophenyl at position 5, COOH at position 4 | Different position of 4-fluorophenyl group, lacks CF₃ | ~207.16 |
| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole core with methyl at position 5, 4-fluorophenyl at position 3, COOH at position 4 | Contains methyl instead of CF₃ | ~221.19 |
This comparison highlights the structural uniqueness of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, particularly the combination of a trifluoromethyl group at position 5 and a 4-fluorophenyl group at position 3 of the isoxazole ring .
Functional Comparison
The functional properties of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can be compared with those of similar compounds:
| Compound | Lipophilicity | Metabolic Stability | Potential Biological Activity |
|---|---|---|---|
| 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid | High (due to CF₃ and 4-fluorophenyl) | Enhanced (due to CF₃) | Potentially enhanced anti-inflammatory, anticancer, and antimicrobial properties |
| 5-(Trifluoromethyl)isoxazole-4-carboxylic acid | Moderate (due to CF₃) | Enhanced (due to CF₃) | Potential biological activity but less than the target compound |
| 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid | Moderate (due to 4-fluorophenyl) | Moderate | Anti-inflammatory and potential anticancer properties |
| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Moderate (due to 4-fluorophenyl) | Moderate (methyl more metabolically labile than CF₃) | Anti-inflammatory and potential anticancer properties |
The presence of both the trifluoromethyl group and the 4-fluorophenyl substituent in 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid potentially confers enhanced lipophilicity and metabolic stability compared to the other compounds, which may translate to improved biological activity profiles .
Research Applications
Medicinal Chemistry
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has potential applications in medicinal chemistry, serving as:
-
A lead compound for the development of anti-inflammatory agents
-
A scaffold for designing anticancer drugs targeting specific cellular pathways
-
A building block for creating antimicrobial compounds
-
A structural template for designing enzyme inhibitors
The compound's unique combination of functional groups makes it an attractive starting point for medicinal chemistry research aimed at developing therapeutic agents with enhanced properties .
Chemical Synthesis
In the field of chemical synthesis, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can serve as:
-
An intermediate in the synthesis of more complex molecules
-
A reagent in various organic reactions
-
A building block for the creation of new materials
-
A substrate for studying structure-activity relationships
The carboxylic acid functional group, in particular, provides a handle for further derivatization, enabling the creation of esters, amides, and other derivatives with potentially enhanced properties.
Materials Science
The unique structural features of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid may also find applications in materials science:
-
Development of fluorine-containing polymers with special properties
-
Creation of materials with specific electronic or optical characteristics
-
Design of surface-active agents leveraging the compound's amphiphilic nature
-
Synthesis of coordination compounds with metal ions through the carboxylic acid group
The presence of fluorine atoms in the compound may confer unique properties such as enhanced thermal stability, chemical resistance, and surface activity to materials derived from or incorporating this compound .
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
These hazard classifications require appropriate safety measures during handling and use of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume